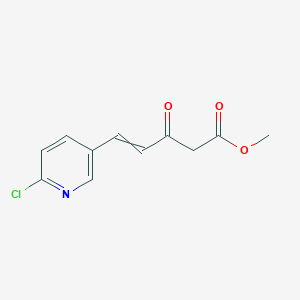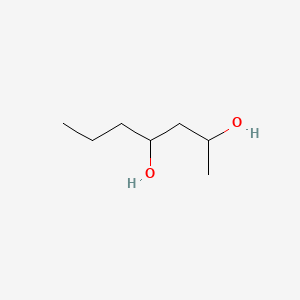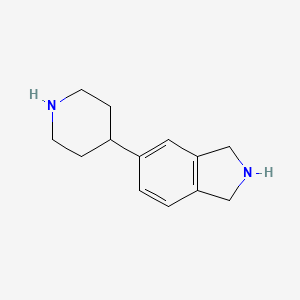
2,3-Dihydro-5-(4-piperidinyl)-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-5-(4-piperidinyl)-1H-isoindole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its isoindole core, which is fused with a piperidine ring. The presence of these two distinct structural motifs contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(4-piperidinyl)-1H-isoindole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with an isoindole precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents used in the synthesis are selected to minimize waste and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-5-(4-piperidinyl)-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The isoindole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the isoindole or piperidine rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,3-Dihydro-5-(4-piperidinyl)-1H-isoindole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.
Medicine
In medicine, this compound derivatives are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, analgesic, or neuroprotective effects.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-5-(4-piperidinyl)-1H-isoindole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: Another acetylcholinesterase inhibitor with similar therapeutic applications.
Rivastigmine: A compound with a similar mechanism of action, used for cognitive enhancement.
Uniqueness
2,3-Dihydro-5-(4-piperidinyl)-1H-isoindole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoindole core and piperidine ring provide a versatile scaffold for the development of new compounds with potential therapeutic and industrial applications.
Propriétés
Formule moléculaire |
C13H18N2 |
|---|---|
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
5-piperidin-4-yl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C13H18N2/c1-2-12-8-15-9-13(12)7-11(1)10-3-5-14-6-4-10/h1-2,7,10,14-15H,3-6,8-9H2 |
Clé InChI |
RWOIIKQFIFMQHU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC3=C(CNC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
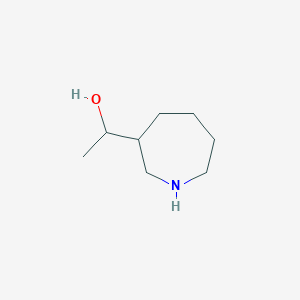
![Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate](/img/structure/B14001343.png)
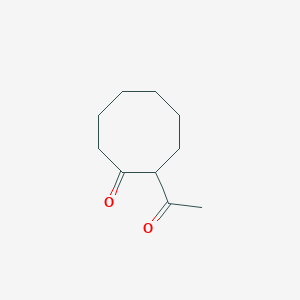
![1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14001360.png)
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)
![Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-](/img/structure/B14001372.png)
![2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine](/img/structure/B14001378.png)
![4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde](/img/structure/B14001381.png)
![4-[(E)-(5,7-Dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14001383.png)
